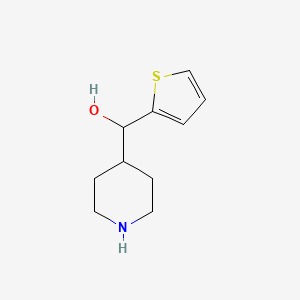

Piperidin-4-yl(2-thienyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidin-4-yl(2-thienyl)methanol is a heterocyclic compound with the molecular formula C10H15NOS It features a piperidine ring attached to a thienyl group via a methanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Piperidin-4-yl(2-thienyl)methanol can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Piperidin-4-yl(2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The thienyl ring can be reduced under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

Oxidation: Piperidin-4-yl(2-thienyl)ketone.

Reduction: Piperidin-4-yl(2-thienyl)methane.

Substitution: Piperidin-4-yl(2-thienyl)methyl chloride.

Aplicaciones Científicas De Investigación

Piperidin-4-yl(2-thienyl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Mecanismo De Acción

The mechanism of action of Piperidin-4-yl(2-thienyl)methanol is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its biological activity. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparación Con Compuestos Similares

Similar Compounds

- Piperidin-3-yl(2-thienyl)methanol

- 2-Phenyl-1-piperidin-4-ylethanol

- [1-(2-Methoxyethyl)piperidin-3-yl]methanol

Uniqueness

Piperidin-4-yl(2-thienyl)methanol is unique due to the specific positioning of the thienyl group and the hydroxyl moiety on the piperidine ring. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

Piperidin-4-yl(2-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a thiophene moiety and a hydroxymethyl group. The structural formula is represented as follows:

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring followed by the introduction of the thiophene and hydroxymethyl groups. Various synthetic strategies have been reported, including:

- Cyclization Reactions : Utilizing starting materials like 2-thiophenecarboxaldehyde and piperidine derivatives.

- Functional Group Modifications : Employing methods such as alkylation or acylation to introduce the hydroxymethyl group.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition are reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 0.05 |

| COX-2 | 0.04 |

These findings highlight its potential utility in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies conducted on piperidine derivatives indicate that modifications to the thiophene ring and the piperidine nitrogen can significantly influence biological activity. For example, substituents on the thiophene ring enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers evaluated various piperidine derivatives, including this compound, against Pseudomonas aeruginosa and found it to be one of the most effective compounds in inhibiting bacterial growth compared to standard antibiotics such as ciprofloxacin.

- Case Study on Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema in rats showed that this compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory drug candidate.

Propiedades

IUPAC Name |

piperidin-4-yl(thiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,10-12H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVBWWGQKWSZTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640544 |

Source

|

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-94-7 |

Source

|

| Record name | (Piperidin-4-yl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.